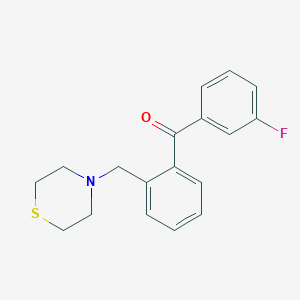

3'-Fluoro-2-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality 3'-Fluoro-2-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-2-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZSIGLZXYOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643818 | |

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-78-7 | |

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-thiomorpholinomethyl benzophenone

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3'-Fluoro-2-thiomorpholinomethyl benzophenone, a compound of interest for researchers in medicinal chemistry and drug development. The benzophenone scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a fluorine atom and a thiomorpholinomethyl moiety can significantly modulate its physicochemical and pharmacological properties.[1][2][3][4] The thiomorpholine group, in particular, is a versatile heterocycle known to be present in various bioactive molecules.[5][6][7]

This document outlines a robust, multi-step synthetic approach, grounded in established chemical principles. The proposed pathway is designed for clarity, reproducibility, and adaptability in a research setting. Each step is detailed with mechanistic insights, procedural guidelines, and key considerations for successful execution.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 3'-Fluoro-2-thiomorpholinomethyl benzophenone can be efficiently achieved through a three-step sequence, commencing with the construction of the core benzophenone structure, followed by functionalization of the methyl group, and concluding with the introduction of the thiomorpholine moiety. This strategy offers excellent control over regioselectivity and is based on well-documented and reliable organic transformations.

Caption: Overall synthetic pathway for 3'-Fluoro-2-thiomorpholinomethyl benzophenone.

Step 1: Synthesis of 2-Methyl-3'-fluorobenzophenone via Friedel-Crafts Acylation

The foundational step in this synthesis is the construction of the substituted benzophenone core. The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[8] In this protocol, fluorobenzene is acylated with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of 2-methylbenzoyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich fluorobenzene ring in an electrophilic aromatic substitution reaction. The fluorine atom is a deactivating but ortho-, para-directing group. However, due to steric hindrance from the acyl group, the para-substituted product (3'-fluoro) is generally favored.

Experimental Protocol: Friedel-Crafts Acylation

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Materials and Reagents:

| Reagent/Material | Molar Eq. | Purity | Notes |

| Fluorobenzene | 5.0 | ≥99% | Acts as both reactant and solvent. |

| 2-Methylbenzoyl chloride | 1.0 | ≥98% | The acylating agent. |

| Aluminum chloride (AlCl₃) | 1.1 | ≥99% | Anhydrous, Lewis acid catalyst. |

| Dichloromethane (DCM) | - | ACS Grade | For extraction. |

| Hydrochloric acid (HCl) | - | 2M | For quenching. |

| Sodium bicarbonate (NaHCO₃) | - | Saturated | For washing. |

| Brine | - | Saturated | For washing. |

| Sodium sulfate (Na₂SO₄) | - | Anhydrous | For drying. |

Procedure:

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq.) in fluorobenzene (5.0 eq.) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.

-

Slowly add 2-methylbenzoyl chloride (1.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-methyl-3'-fluorobenzophenone.[9]

Step 2: Synthesis of 2-(Bromomethyl)-3'-fluorobenzophenone

The next step involves the selective bromination of the benzylic methyl group of 2-methyl-3'-fluorobenzophenone. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[10]

Mechanism: The reaction is initiated by the homolytic cleavage of the radical initiator upon heating or UV irradiation, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol: Radical Bromination

Materials and Reagents:

| Reagent/Material | Molar Eq. | Purity | Notes |

| 2-Methyl-3'-fluorobenzophenone | 1.0 | - | Substrate from Step 1. |

| N-Bromosuccinimide (NBS) | 1.1 | ≥99% | Brominating agent. |

| Benzoyl peroxide (BPO) | 0.05 | ≥98% | Radical initiator. |

| Carbon tetrachloride (CCl₄) | - | ACS Grade | Solvent. |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3'-fluorobenzophenone (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq.) and benzoyl peroxide (0.05 eq.) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction. Reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[10]

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)-3'-fluorobenzophenone, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent.

Step 3: Synthesis of 3'-Fluoro-2-thiomorpholinomethyl benzophenone

The final step is the N-alkylation of thiomorpholine with the previously synthesized 2-(bromomethyl)-3'-fluorobenzophenone.[11] This is a nucleophilic substitution reaction where the secondary amine of thiomorpholine attacks the electrophilic benzylic carbon, displacing the bromide ion.

Mechanism: The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the carbon atom of the bromomethyl group. The bromide ion is a good leaving group, facilitating the formation of the C-N bond. A mild base is often used to neutralize the HBr generated during the reaction.

Experimental Protocol: Nucleophilic Substitution

Materials and Reagents:

| Reagent/Material | Molar Eq. | Purity | Notes |

| 2-(Bromomethyl)-3'-fluorobenzophenone | 1.0 | - | Substrate from Step 2. |

| Thiomorpholine | 1.2 | ≥98% | Nucleophile. |

| Potassium carbonate (K₂CO₃) | 1.5 | ≥99% | Base. |

| Acetonitrile (CH₃CN) | - | ACS Grade | Solvent. |

Procedure:

-

To a solution of 2-(bromomethyl)-3'-fluorobenzophenone (1.0 eq.) in acetonitrile, add thiomorpholine (1.2 eq.) and potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the final product, 3'-Fluoro-2-thiomorpholinomethyl benzophenone.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: To assess the purity of solid compounds.

Conclusion

The proposed three-step synthesis provides a reliable and logical pathway for the preparation of 3'-Fluoro-2-thiomorpholinomethyl benzophenone. By leveraging well-established reactions such as Friedel-Crafts acylation, radical bromination, and nucleophilic substitution, this guide offers a framework for researchers to access this and structurally related compounds for further investigation in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Khanum, S. A., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505-3512. Available at: [Link]

-

Huang, H. (2018). Method for preparing 2-amino-4'-fluorobenzophenone. SciSpace. Available at: [Link]

- Hope, E., & Riley, G. C. (1922). Fluoro-benzophenones, methods for their preparation and their application. Google Patents.

-

Singh, R. K., et al. (2014). A Review on Synthetic Strategies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-10. Available at: [Link]

-

Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 253-268. Available at: [Link]

- Costa, M. S., et al. (1986). Synthesis of 2-aminobenzophenones. Google Patents.

-

ResearchGate. (n.d.). Proposed mechanism for synthesis of 2‐amino benzophenone. Available at: [Link]

-

ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

-

Gopi, K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]

-

Mzozoyana, V. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. Available at: [Link]

- CN101462931A. (2009). Method for acylating fluorobenzene. Google Patents.

-

ResearchGate. (n.d.). The Mannich Reaction. Available at: [Link]

-

Lingaya's Vidyapeeth. (2021). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Available at: [Link]

-

Chemistry – A European Journal. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 28(2). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Available at: [Link]

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Available at: [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]

-

Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Available at: [Link]

- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]

- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.

- Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.

-

PubChem. (n.d.). 2-Methylbenzophenone. Available at: [Link]

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

-

PrepChem.com. (n.d.). Synthesis of 3-bromomethyl-benzophenone. Available at: [Link]

-

ResearchGate. (2014). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Available at: [Link]

Sources

- 1. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. ResearchSpace :: Login [researchspace.ukzn.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Fluorobenzyl chloride for synthesis 456-42-8 [sigmaaldrich.com]

- 8. Khan Academy [khanacademy.org]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Benzophenone Derivatives

Foreword: The Enduring Relevance of the Benzophenone Scaffold

The benzophenone core, a deceptively simple diaryl ketone structure, represents a privileged scaffold in both materials science and medicinal chemistry. Its unique photophysical properties, arising from an efficient intersystem crossing from the excited singlet state to the triplet state, have cemented its role in applications ranging from photoinitiators in polymer chemistry to building blocks for advanced organic light-emitting diodes (OLEDs).[1][2] Furthermore, the structural versatility of the benzophenone framework allows for the synthesis of a vast array of derivatives with diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of novel benzophenone derivatives, grounded in established methodologies and expert insights.

Part 1: Strategic Synthesis of Novel Benzophenone Derivatives

The creation of novel benzophenone derivatives hinges on the strategic formation of the central ketone and the subsequent functionalization of the aromatic rings. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a primary and robust method for constructing the benzophenone skeleton.[4][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

Mechanism and Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid.[9] This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone. The choice of a potent Lewis acid like AlCl₃ is crucial for generating a sufficient concentration of the acylium ion to drive the reaction forward, especially when dealing with less reactive aromatic substrates.[11]

Experimental Protocol: Synthesis of 4-Methoxybenzophenone

A representative protocol for the Friedel-Crafts acylation is the synthesis of 4-methoxybenzophenone from anisole and benzoyl chloride.

-

Reaction Setup: To a stirred solution of anisole (1.0 equivalent) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C. The use of an ice bath is critical to control the initial exothermic reaction.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.05 equivalents) dropwise to the cooled mixture. The slow addition helps to maintain a controlled reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid (HCl). This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 4-methoxybenzophenone.[12]

Caption: Workflow for Friedel-Crafts Acylation.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

For the synthesis of highly substituted or complex benzophenone derivatives, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools.[13] This reaction forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron species, such as a boronic acid.[13][14][15]

Mechanism and Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The reactivity of bromo-substituted benzophenones in Suzuki coupling generally follows the trend: para > meta > ortho, due to a combination of electronic and steric effects.[14]

Experimental Protocol: Synthesis of 4-Phenylbenzophenone

A representative protocol for the Suzuki coupling is the synthesis of 4-phenylbenzophenone from 4-bromobenzophenone and phenylboronic acid.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-phenylbenzophenone.[14][15]

Caption: Workflow for Suzuki-Miyaura Coupling.

Part 2: Comprehensive Characterization of Novel Benzophenone Derivatives

Thorough characterization is paramount to confirm the identity, purity, and properties of newly synthesized benzophenone derivatives. A multi-technique approach is essential for unambiguous structure elucidation.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Aromatic protons in benzophenones typically appear in the range of 7.2-8.0 ppm. The integration of the signals corresponds to the number of protons.[16]

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the benzophenone core is a characteristic downfield signal, typically appearing around 195 ppm.

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for complex derivatives, allowing for the definitive assignment of proton and carbon signals and establishing through-bond connectivities.[17]

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak for benzophenones is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1670 cm⁻¹.[16][18]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzophenone and its derivatives typically exhibit strong absorption bands in the UV region, which are influenced by the nature and position of substituents on the aromatic rings.[1][19][20] The solvent can also significantly affect the absorption maxima.[21][22][23][24]

Structural and Photophysical Analysis

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[25][26][27] This technique is the gold standard for unambiguous structure determination. Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of the material.[28][29]

Photophysical Properties: For derivatives intended for applications in photochemistry or materials science, a detailed analysis of their photophysical properties is essential.[1][22][30] This includes determining:

-

Absorption and Emission Spectra: To identify the wavelengths of light absorbed and emitted.

-

Fluorescence and Phosphorescence Quantum Yields (Φf and Φp): To quantify the efficiency of light emission.[1]

-

Excited State Lifetimes (τs and τp): To measure the duration of the excited states.[1]

-

Intersystem Crossing Quantum Yield (Φisc): To determine the efficiency of transitioning from the singlet to the triplet excited state, a key parameter for many of benzophenone's applications.[1]

Data Summary Table

| Characterization Technique | Key Information Provided | Typical Values/Observations for Benzophenones |

| ¹H NMR | Proton environment, connectivity, and number | Aromatic protons: 7.2-8.0 ppm |

| ¹³C NMR | Number and type of carbon atoms | Carbonyl carbon (C=O): ~195 ppm |

| IR Spectroscopy | Functional groups | Strong C=O stretch: 1650-1670 cm⁻¹[16][18] |

| UV-Vis Spectroscopy | Electronic transitions | Strong absorption in the UV region (e.g., ~250 nm and ~340 nm)[19] |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the calculated mass |

| X-ray Crystallography | 3D molecular structure | Provides precise bond lengths, angles, and crystal packing[26][27] |

Part 3: Case Study - Synthesis and Characterization of a Novel Biologically Active Benzophenone Derivative

Recent research has focused on the synthesis of benzophenone derivatives with potential therapeutic applications, such as antitumor and anti-inflammatory agents.[3][6][31] For instance, novel benzophenone derivatives bearing a morpholino or thiomorpholino moiety have shown potent cytotoxic activity against leukemia and lung carcinoma cells.[4] The synthesis of such compounds often involves a multi-step approach, beginning with the construction of the benzophenone core via Friedel-Crafts acylation, followed by further functionalization.

The characterization of these biologically active derivatives would follow the comprehensive approach outlined above. NMR and mass spectrometry would confirm the successful incorporation of the heterocyclic moieties, while X-ray crystallography could provide insights into the structure-activity relationship by revealing the precise conformation of the molecule. Biological assays would then be conducted to evaluate their efficacy and mechanism of action.[3][7]

Conclusion and Future Outlook

The synthesis and characterization of novel benzophenone derivatives continue to be a vibrant area of research, driven by the quest for new materials with tailored photophysical properties and new therapeutic agents with enhanced efficacy and selectivity. The classical synthetic methodologies of Friedel-Crafts acylation and Suzuki coupling, coupled with modern analytical techniques, provide a powerful platform for the design and creation of a vast array of functionalized benzophenones. As our understanding of structure-property and structure-activity relationships deepens, the development of next-generation benzophenone derivatives with unprecedented performance in diverse applications is an exciting prospect.

References

- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem.

-

Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Journal of Physical Chemistry A, 113(28), 8011-9. Available at: [Link]

- Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2020). The Journal of Physical Chemistry C, 124(1), 1-12.

-

Baughman, B. M., Stennett, E. M., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. Available at: [Link]

- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.

-

Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. (2009). The Journal of Physical Chemistry A. Available at: [Link]

-

Lei, C., Yang, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. Available at: [Link]

-

Synthesis and antitumor activity of novel benzophenone derivatives. (1997). Chemical & Pharmaceutical Bulletin, 45(9), 1470-4. Available at: [Link]

-

Wang, H., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. RSC Advances, 4, 3269-3294. Available at: [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]

-

de Oliveira, A. M., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at: [Link]

-

Lei, C., Yang, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20339–20350. Available at: [Link]

-

Baughman, B. M., Stennett, E., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. Available at: [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Photochemistry and Photobiology, 90(4), 727-33. Available at: [Link]

-

de Oliveira, A. M., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at: [Link]

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 966-969. Available at: [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2023). Materials, 16(21), 6961. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2015). RSC Advances, 5(21), 16254–16269. Available at: [Link]

-

do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Available at: [Link]

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). ResearchGate. Available at: [Link]

-

Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). Molecules, 29(13), 3042. Available at: [Link]

-

Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. (2009). ResearchGate. Available at: [Link] trifluoromethylsulfonyloxybenzophenone

-

Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. (2000). ResearchGate. Available at: [Link]

-

Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. (2021). CrystEngComm, 23(2), 350-360. Available at: [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. Available at: [Link]

-

Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... (2021). ResearchGate. Available at: [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2000). ResearchGate. Available at: [Link]

-

First derivative absorption spectra of benzophenone and 200 μg/mL... (2013). ResearchGate. Available at: [Link]

-

Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311–4312. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). ResearchGate. Available at: [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2014). International Journal of ChemTech Research, 6(1), 584-588. Available at: [Link]

-

Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. (2011). ResearchGate. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

-

Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. (2014). ResearchGate. Available at: [Link]

-

IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Friedel-Crafts Acylation [www1.udel.edu]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. acs.figshare.com [acs.figshare.com]

- 24. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action of 3'-Fluoro-2-thiomorpholinomethyl benzophenone

Foreword: Rational Drug Design and the Emergence of Hybrid Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutics with potentially synergistic or multi-target activities. This guide focuses on 3'-Fluoro-2-thiomorpholinomethyl benzophenone, a synthetic compound that exemplifies this design strategy. By dissecting the established biological roles of its constituent moieties—the fluorinated benzophenone core and the thiomorpholinomethyl substituent—we can construct a robust, evidence-based prediction of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and actionable experimental protocols to elucidate the therapeutic potential of this promising compound.

Deconstructing the Molecular Architecture: A Bifunctional Hypothesis

The chemical structure of 3'-Fluoro-2-thiomorpholinomethyl benzophenone suggests a convergence of two biologically active scaffolds. Understanding the individual contributions of these components is paramount to predicting the compound's overall pharmacological profile.

The Benzophenone Core: A Versatile Scaffold with Anticancer and Anti-inflammatory Properties

The benzophenone scaffold is a ubiquitous motif in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a fluorine atom at the 3'-position is a strategic modification known to enhance key drug-like properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[1][3][4][5][6]

Benzophenone derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents.[7][8][9]

-

Anticancer Mechanisms: Several benzophenone analogs act as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Additionally, some derivatives have been shown to down-regulate vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors.[2][11]

-

Anti-inflammatory Mechanisms: The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[8][12][13] Some benzophenones have also been shown to modulate the production of pro-inflammatory cytokines.[14]

The Thiomorpholinomethyl Moiety: A "Privileged Scaffold" Enhancing Pharmacological Diversity

The thiomorpholine ring is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrently found in compounds with diverse biological activities.[15][16] It is often used as a bioisostere for the morpholine ring, offering potential advantages in terms of metabolic stability and pharmacokinetic profile.[17][18]

Thiomorpholine derivatives have been associated with a broad spectrum of pharmacological effects, including:

-

Anticancer activity[15]

-

Anti-inflammatory effects[16]

-

Antioxidant properties[19]

-

Enzyme inhibition (e.g., dipeptidyl peptidase IV inhibitors for type 2 diabetes)[15][16]

The inclusion of the thiomorpholinomethyl group can influence the overall molecule's solubility, cell permeability, and interaction with biological targets.

Predicted Mechanism of Action: A Dual-Pronged Assault on Cancer and Inflammation

Based on the established activities of its constituent parts, we predict that 3'-Fluoro-2-thiomorpholinomethyl benzophenone will exhibit a dual mechanism of action, primarily targeting pathways involved in cancer cell proliferation and survival and secondarily modulating inflammatory responses .

Primary Predicted Mechanism: Anticancer Activity via Tubulin Polymerization Inhibition and Apoptosis Induction

We hypothesize that the primary mechanism of action will be the disruption of microtubule dynamics, a hallmark of many successful anticancer agents. The benzophenone core is predicted to bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization. This will lead to a cascade of downstream events:

-

Disruption of the mitotic spindle: This will cause the cell to arrest in the G2/M phase of the cell cycle.

-

Induction of apoptosis: Prolonged mitotic arrest will trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The thiomorpholinomethyl moiety may contribute to this activity by enhancing the compound's cellular uptake and potentially interacting with accessory binding pockets on tubulin or other associated proteins. The 3'-fluoro substituent is expected to increase the metabolic stability of the compound, prolonging its cytotoxic effect.

Caption: Predicted anticancer signaling pathway of 3'-Fluoro-2-thiomorpholinomethyl benzophenone.

Secondary Predicted Mechanism: Anti-inflammatory Activity via COX Inhibition

We predict a secondary, and potentially synergistic, anti-inflammatory mechanism of action. The benzophenone scaffold is known to inhibit COX enzymes. Therefore, 3'-Fluoro-2-thiomorpholinomethyl benzophenone may reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This could be particularly relevant in the context of the tumor microenvironment, where chronic inflammation is a known driver of cancer progression.

Experimental Validation: A Step-by-Step Guide

To rigorously test our predicted mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

| Assay | Purpose | Cell Lines | Key Parameters |

| MTT/MTS Assay | To determine the cytotoxic effect on cancer cells. | A panel of cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293). | IC50 values. |

| Cell Cycle Analysis | To investigate the effect on cell cycle progression. | A sensitive cancer cell line identified from the cytotoxicity assay. | Percentage of cells in G1, S, and G2/M phases. |

| Apoptosis Assay | To confirm the induction of programmed cell death. | A sensitive cancer cell line. | Annexin V/Propidium Iodide staining, Caspase-3/7 activity. |

| Tubulin Polymerization Assay | To directly measure the effect on tubulin dynamics. | Purified tubulin. | Inhibition of tubulin polymerization. |

| COX Inhibition Assay | To determine the inhibitory activity against COX-1 and COX-2. | Purified COX-1 and COX-2 enzymes. | IC50 values for each isoform. |

-

Cell Seeding: Seed a sensitive cancer cell line (e.g., HeLa) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with 3'-Fluoro-2-thiomorpholinomethyl benzophenone at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellets in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

In Vivo Studies

To evaluate the in vivo antitumor efficacy, a xenograft mouse model is proposed.

-

Cell Implantation: Subcutaneously implant a sensitive cancer cell line into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment groups and administer 3'-Fluoro-2-thiomorpholinomethyl benzophenone (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

-

Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

To assess the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats or mice is a standard and reliable method.

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer 3'-Fluoro-2-thiomorpholinomethyl benzophenone orally or intraperitoneally at different doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Concluding Remarks and Future Directions

The in-depth analysis of the structural components of 3'-Fluoro-2-thiomorpholinomethyl benzophenone strongly suggests a promising dual-action therapeutic candidate with both anticancer and anti-inflammatory properties. The proposed experimental workflows provide a clear and logical path to validate these predictions. Successful validation of the hypothesized mechanisms of action will pave the way for further preclinical development, including pharmacokinetic and toxicological studies, ultimately positioning this compound as a potential novel therapeutic for the treatment of cancer and inflammatory diseases. The convergence of these two therapeutic areas within a single molecule holds significant promise for addressing the complex interplay between inflammation and malignancy.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Asirvatham, S., & Mahajan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

de Oliveira, G. G., de Paula, R. C., de Souza, G. E. P., & da Silva, G. A. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]

-

Prasad, S. B., Singh, P., & Kumar, A. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(25), 4434-4450. [Link]

-

de F. P. L. de Oliveira, M., de C. F. de Souza, M., & Lourenço, M. C. S. (2018). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Revista Virtual de Química, 10(6), 1859-1871. [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]

-

Tooulia, M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 724-732. [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

-

Zhang, Y., Li, S., & Wang, Y. (2023). Investigating the potential anti-inflammatory mechanism of benzophenone compounds from the leaves of Aquilaria sinensis (Lour.) Gilg based on network pharmacology and molecular docking strategies. Pharmaceutical Biology, 61(1), 1096-1108. [Link]

-

Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 6(1), 133-143. [Link]

-

da Silva, G. A., & de Souza, G. E. P. (2018). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Revista Virtual de Química, 10(6), 1859-1871. [Link]

-

Tsoyi, K., & Lee, J. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 327, 117953. [Link]

-

Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 6(1), 133-143. [Link]

-

Khan, I., & Ali, A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(46), 25969-25993. [Link]

-

Wang, Y., & Liu, Y. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 19854-19864. [Link]

-

Li, W., Zhang, L., & Wang, Y. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(1), 185. [Link]

-

ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

- 1. chemxyne.com [chemxyne.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 10. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. jchemrev.com [jchemrev.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 19. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 3'-Fluoro-2-thiomorpholinomethyl benzophenone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflow, using the novel compound 3'-Fluoro-2-thiomorpholinomethyl benzophenone as a case study. In the realm of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of potential therapeutic agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will navigate the critical stages of in silico analysis, from target selection and ligand preparation to the execution of docking simulations and the interpretation of their results. Furthermore, we will delve into the predictive power of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage drug development. The methodologies outlined herein are grounded in established scientific principles and leverage widely accessible computational tools, ensuring a self-validating and reproducible experimental design.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from conception to clinic is a long, arduous, and expensive process. Consequently, methodologies that can efficiently screen and prioritize promising candidates are of paramount importance. In silico drug discovery, a cornerstone of modern pharmaceutical research, utilizes computational methods to predict the interactions between a small molecule and a biological target.[2][3] This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by focusing laboratory efforts on compounds with a higher probability of success.[3][4]

The subject of our study, 3'-Fluoro-2-thiomorpholinomethyl benzophenone, is a novel chemical entity. Its structure incorporates a benzophenone scaffold, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antiproliferative, and enzyme inhibitory effects.[5][6][7] Additionally, the presence of a thiomorpholine moiety, a privileged scaffold in medicinal chemistry, suggests the potential for diverse pharmacological activities, such as enzyme inhibition.[8][9][10] Given these structural features, we hypothesize that this compound may act as an inhibitor of a key biological target, such as an enzyme implicated in disease pathogenesis. This guide will demonstrate how to computationally evaluate this hypothesis.

The In Silico Workflow: A Conceptual Overview

A typical in silico drug discovery workflow is a multi-step process that begins with the identification of a biological target and culminates in the prediction of a compound's therapeutic potential. The core of this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12]

Caption: A 2D interaction diagram illustrating potential binding modes.

Protocol 4.1: Analyzing Ligand-Receptor Interactions

-

Load the Docking Results : Open the receptor PDBQT file and the output PDBQT file from Vina in a molecular visualization tool.

-

Visualize the Binding Poses : Examine the top-ranked binding poses within the active site of the protein.

-

Identify Key Interactions : Analyze the non-covalent interactions between the ligand and the protein's active site residues. [13]These can include:

-

Hydrogen bonds : Crucial for specificity and affinity.

-

Hydrophobic interactions : Important for overall binding.

-

Pi-pi stacking : Interactions between aromatic rings.

-

Cation-pi interactions : Interactions between a cation and an aromatic ring.

-

-

Compare with Known Inhibitors : If available, compare the binding mode of your compound to that of known inhibitors of the target protein. This can provide validation for your docking results.

ADMET Prediction

Early prediction of a compound's ADMET properties is vital to avoid costly late-stage failures in drug development. [1][14][15]Various online tools and software packages can predict these properties based on the ligand's structure.

Protocol 4.2: In Silico ADMET Prediction

-

Select an ADMET Prediction Tool : Several web-based servers like SwissADME or commercial software packages are available.

-

Input the Ligand Structure : Provide the 2D or 3D structure of 3'-Fluoro-2-thiomorpholinomethyl benzophenone to the tool.

-

Analyze the Predicted Properties : The output will typically include predictions for:

-

Absorption : e.g., Lipinski's rule of five, gastrointestinal absorption.

-

Distribution : e.g., Blood-brain barrier permeability.

-

Metabolism : e.g., Cytochrome P450 inhibition.

-

Excretion : e.g., Renal clearance.

-

Toxicity : e.g., Ames test for mutagenicity, hepatotoxicity.

-

| Property | Predicted Value | Interpretation |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Drug-likeness | ||

| Lipinski's Rule | Yes (0 violations) | Good oral bioavailability is likely. |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No known problematic fragments. |

Table 2: A sample ADMET prediction summary for 3'-Fluoro-2-thiomorpholinomethyl benzophenone (hypothetical data).

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial assessment of a novel compound, 3'-Fluoro-2-thiomorpholinomethyl benzophenone. Through molecular docking, we can predict its binding affinity and mode of interaction with a chosen biological target. Coupled with ADMET prediction, these computational studies provide a strong foundation for prioritizing compounds for further experimental validation.

It is imperative to remember that in silico predictions are models of reality and must be validated through in vitro and in vivo experiments. The insights gained from these computational studies, however, are invaluable for guiding medicinal chemistry efforts and accelerating the drug discovery pipeline. Future work should focus on the synthesis of this compound and its analogs, followed by enzymatic assays and cell-based studies to confirm the in silico predictions.

References

- Schrödinger. Dramatically improving hit rates with a modern virtual screening workflow.

- Aurlide.

- BioSolveIT.

- Schumann, M., et al. A framework and workflow system for virtual screening and molecular docking. PMC.

- Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development. (2025).

- YouTube. AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023).

- Digital Chemistry.

- YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025).

- ResearchGate. How to interprete and analyze molecular docking results? (2024).

- YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024).

- Protheragen. ADMET Prediction.

- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.

- ResearchGate. Interpretation of Molecular docking results? (2023).

- YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020).

- YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020).

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function.

- How to pick the best PDB structure for your target protein: A Comprehensive Guide. (2023).

- ResearchGate. General scheme of a virtual screening workflow.

- Read the Docs. Basic docking — Autodock Vina 1.2.

- Macs in Chemistry. Virtual screening/Docking workflow. (2023).

- PubMed. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies.

- KBbox: Methods. Small Molecule Docking.

- Eagon Research Group. Vina Docking Tutorial.

- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025).

- PubMed.

- Bonvin Lab. Small molecule docking.

- Benchchem. Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.

- arXiv. Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023).

- Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. (2020).

- SciELO.

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021).

- MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

- PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.

- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).

- YouTube. A Beginner's Guide to Molecular Docking!

- PubMed. Benzophenone-type ultraviolet filters inhibit human and rat placental 3β-hydroxysteroid dehydrogenases: Structure-activity relationship and in silico docking analysis. (2023).

- PubMed.

- ResearchGate. How to select the best target (or receptor)

- Semantic Scholar. Molecular Modification of Benzophenone Derivatives for Lower Bioenrichment and Toxicity Through the Pharmacophore Model.

- MDPI.

- A Quick Introduction to Graphviz. (2017).

- YouTube.

- YouTube. Graphviz workflow 1. (2023).

- Graphviz.

- NIH.

- RCSB PDB: Homepage.

- YouTube. Graphviz tutorial. (2021).

- Sketchviz. Graphviz Examples and Tutorial.

Sources

- 1. aurlide.fi [aurlide.fi]

- 2. biosolveit.de [biosolveit.de]

- 3. researchgate.net [researchgate.net]

- 4. schrodinger.com [schrodinger.com]

- 5. japsonline.com [japsonline.com]

- 6. scielo.br [scielo.br]

- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]

- 8. jchemrev.com [jchemrev.com]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. researchgate.net [researchgate.net]

- 14. bitesizebio.com [bitesizebio.com]

- 15. digitalchemistry.ai [digitalchemistry.ai]

Solubility and Stability of 3'-Fluoro-2-thiomorpholinomethyl benzophenone in DMSO: A Foundational Guide for Preclinical Assessment

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Before significant resources are invested in complex biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. The choice of solvent for initial high-throughput screening (HTS) and compound storage is a critical decision, with dimethyl sulfoxide (DMSO) being the near-universal standard.[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool.[3][4]

However, the assumption that a compound is indefinitely soluble and stable in DMSO can lead to costly and misleading results. Compound precipitation, degradation, or interaction with the solvent can compromise data integrity, leading to false negatives or positives and the misinterpretation of structure-activity relationships (SAR).[5]

This guide provides a comprehensive framework for characterizing the solubility and stability of a novel benzophenone derivative, 3'-Fluoro-2-thiomorpholinomethyl benzophenone . While specific data for this NCE is not yet published, this document outlines the authoritative protocols and scientific rationale required to generate a robust data package. We will explore not just the "how" but the "why" behind each experimental choice, empowering researchers to build a self-validating system for assessing any NCE.

The subject molecule combines three key structural motifs:

-

Benzophenone Core: A well-known pharmacophore, but also a known photosensitizer, hinting at potential photostability issues.[6][7]

-

Thiomorpholine Ring: The presence of a sulfide linkage introduces a potential site for oxidation, a common degradation pathway.[8][9]

-

Fluorine Substitution: Often added to modulate metabolic stability and binding affinity, its electronic effects can influence the reactivity of the entire molecule.

A thorough characterization of this molecule's behavior in DMSO is not merely a procedural step; it is the bedrock upon which reliable preclinical data is built.

Part 1: Thermodynamic and Kinetic Solubility Assessment

Expertise & Experience: Why Differentiate Solubility Types?

In drug discovery, we are concerned with two forms of solubility. Thermodynamic solubility is the true equilibrium saturation point of a compound in a solvent, a crucial parameter for formulation development. Kinetic solubility , however, measures the concentration at which a compound precipitates from a supersaturated stock solution upon dilution in an aqueous medium. For HTS, kinetic solubility is often more relevant as it mimics the process of diluting a DMSO stock into aqueous assay buffer. A compound with poor kinetic solubility will precipitate in the assay well, leading to artificially low activity readings.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This protocol describes a standard, high-throughput method for assessing the kinetic solubility of 3'-Fluoro-2-thiomorpholinomethyl benzophenone.

Objective: To determine the concentration at which the compound precipitates when a DMSO stock is diluted into a standard aqueous buffer.

Materials:

-

3'-Fluoro-2-thiomorpholinomethyl benzophenone

-

Anhydrous, HPLC-grade DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Nephelometer or plate reader capable of measuring light scattering

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 20 mM down to ~10 µM).

-

Dilution into Aqueous Buffer: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a new 96-well plate (the "assay plate") pre-filled with a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation and Measurement:

-

Allow the assay plate to incubate at room temperature for a set period (e.g., 2 hours), protected from light.

-

Measure the turbidity (light scattering) of each well using a nephelometer at a wavelength where the compound does not absorb (e.g., 650 nm).

-

-

Data Analysis:

-

Plot the nephelometry reading against the compound concentration.

-

The kinetic solubility limit is defined as the concentration at which the light scattering signal significantly deviates from the baseline established by the lower, fully dissolved concentrations.

-

Data Presentation: Expected Solubility Profile

The quantitative data should be summarized in a clear, structured table.

| Parameter | Value | Interpretation |

| Test Compound | 3'-Fluoro-2-thiomorpholinomethyl benzophenone | - |

| Solvent | DMSO | Industry standard for compound libraries.[1] |

| Aqueous Medium | PBS, pH 7.4 | Simulates physiological pH. |

| Final DMSO % | 1% (v/v) | Common final concentration in HTS assays. |

| Kinetic Solubility | [Experimental Value, e.g., 45.7 µM] | Defines the upper concentration limit for reliable screening assays. |

Workflow Visualization: Solubility Assessment

Caption: Workflow for kinetic solubility determination via nephelometry.

Part 2: Comprehensive Stability Evaluation in DMSO

Trustworthiness: A Self-Validating Stability Program

A robust stability study does not merely test a single condition but employs a matrix of conditions, including forced degradation. Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it will likely encounter during storage or handling.[10][11] This proactive approach helps to identify likely degradation products, establish degradation pathways, and develop a "stability-indicating" analytical method capable of separating the parent compound from any degradants.[10][12] The goal is not to destroy the compound entirely, but to achieve a modest level of degradation (typically 5-20%) to reveal potential liabilities.[13]

Experimental Design: A Multi-Condition Approach

Objective: To assess the stability of 3'-Fluoro-2-thiomorpholinomethyl benzophenone in DMSO under various storage and stress conditions.

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometry (MS) detection is required.[14][15] The method must resolve the parent peak from all potential degradants, solvent peaks, and impurities.

1. Long-Term and Freeze-Thaw Stability Protocol:

-

Sample Preparation: Prepare multiple aliquots of the test compound in DMSO at a relevant concentration (e.g., 10 mM).

-

Storage Conditions:

-

-80°C (Ultra-low)

-

-20°C (Standard Freezer)

-

4°C (Refrigerator)

-

Room Temperature (~22°C)

-

-

Freeze-Thaw Cycles: Subject a separate set of aliquots to repeated freeze-thaw cycles (e.g., from -20°C to room temperature for 10 cycles), mimicking retrieval from storage for plating.[16]

-

Time Points: Analyze samples at T=0, 1 week, 1 month, 3 months, and 6 months.

-

Analysis: At each time point, dilute the sample and analyze via HPLC-UV/MS. Quantify the peak area of the parent compound relative to the T=0 sample.

2. Forced Degradation (Stress Testing) Protocol:

These studies are typically run for a defined period (e.g., 24-72 hours) at an elevated temperature (e.g., 40-60°C) to accelerate reactions. A T=0 sample (unstressed) is the essential control.

-

Acidic Hydrolysis: Add a small volume of 1N HCl to the DMSO solution.

-

Basic Hydrolysis: Add a small volume of 1N NaOH to the DMSO solution.

-

Oxidative Stress: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the DMSO solution. This is particularly relevant for the thiomorpholine moiety.[9][13]

-

Photostability: Expose a solution in a quartz or borosilicate glass vial to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines. A dark control sample must be run in parallel. This is critical for the benzophenone core.[6]

-

Thermal Stress: Expose the DMSO solution to elevated temperature (e.g., 60°C) in a sealed vial.

Data Presentation: Summarized Stability Data

| Condition | Duration | Parent Compound Remaining (%) | Degradants Observed (m/z) | Causality & Insights |

| Control (T=0) | 0 | 100% | None | Baseline for all comparisons. |

| -20°C Storage | 6 months | [e.g., 99.5%] | None | Compound is stable under standard storage. |

| Room Temp Storage | 6 months | [e.g., 97.2%] | Minor peak at M+16 | Suggests slow, long-term oxidation. |

| Freeze-Thaw | 10 cycles | [e.g., 99.8%] | None | Robust to routine laboratory handling.[16] |

| Acidic (1N HCl, 60°C) | 24 hours | [e.g., 98.9%] | None | Stable to acidic conditions. |

| Basic (1N NaOH, 60°C) | 24 hours | [e.g., 75.4%] | Peak at [Specify m/z] | Indicates potential lability in basic media. |

| Oxidative (3% H₂O₂, 60°C) | 24 hours | [e.g., 43.1%] | Major peak at M+16 | Confirms thiomorpholine oxidation to sulfoxide.[9][13] |

| Photolytic (ICH Q1B) | 8 hours | [e.g., 88.6%] | Multiple small peaks | Confirms photosensitivity of benzophenone core.[6] |

Workflow Visualization: Stability Assessment Program

Caption: A comprehensive workflow for assessing compound stability in DMSO.

Conclusion: From Data to Decision-Making

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of 3'-Fluoro-2-thiomorpholinomethyl benzophenone in DMSO. By systematically evaluating the compound under a matrix of relevant conditions, researchers can build a comprehensive profile that informs every subsequent stage of the drug discovery process.

The results of these studies will dictate:

-

Maximum screening concentrations to avoid compound precipitation.

-

Optimal long-term storage conditions to preserve the integrity of the compound library.

-

Necessary handling precautions , such as protection from light.

-

An understanding of potential metabolic liabilities , such as oxidation of the sulfur atom.

Investing in this foundational characterization is a critical step in ensuring the generation of high-quality, reproducible data, ultimately accelerating the path from a novel molecule to a potential therapeutic.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Perlara. (2016, March 31). DMSO and Drug Discovery.

- Creative Proteomics. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.

- PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO.

- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- National Center for Biotechnology Information (NCBI). (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.